2-hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide
Description
The compound 2-hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 2-thioxo group, a (5Z)-4-(octyloxy)benzylidene moiety at position 5, and a 2-hydroxybenzamide group at position 2. This structure combines a lipophilic octyloxy chain (enhancing membrane permeability) with hydrogen-bonding groups (2-hydroxybenzamide and thioxo), which may influence its biological interactions . Thiazolidinones are widely studied for antimicrobial, antitumor, and anti-inflammatory activities, with substituents on the benzylidene ring and the N-acyl group critically modulating these properties .
Properties
Molecular Formula |
C25H28N2O4S2 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-hydroxy-N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C25H28N2O4S2/c1-2-3-4-5-6-9-16-31-19-14-12-18(13-15-19)17-22-24(30)27(25(32)33-22)26-23(29)20-10-7-8-11-21(20)28/h7-8,10-15,17,28H,2-6,9,16H2,1H3,(H,26,29)/b22-17- |
InChI Key |
LMGQCCOBAPZSKH-XLNRJJMWSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a substituted benzaldehyde with thiosemicarbazide to form a thiazolidinone intermediate.
Introduction of the Octyloxybenzylidene Group: The intermediate is then reacted with 4-octyloxybenzaldehyde under basic conditions to introduce the octyloxybenzylidene group.
Formation of the Benzamide Core: Finally, the compound is reacted with 2-hydroxybenzoic acid or its derivatives to form the benzamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the benzylidene group.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The benzamide and benzylidene groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Products may include sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and amines are common products.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets suggests it may have applications in drug development, particularly in the design of new pharmaceuticals.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets. The compound’s thiazolidinone ring and benzamide core allow it to bind to enzymes or receptors, potentially inhibiting their activity. The octyloxybenzylidene group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The octyloxy chain in the target compound likely enhances membrane permeability compared to shorter chains (e.g., methoxy, propoxy) .
- Antitumor Activity : Furyl-substituted analogs (e.g., ) show potent activity (IC50 ~7 µM), suggesting that bulkier substituents may enhance efficacy.
Physicochemical Properties
Notes:
- The octyloxy chain in the target compound may reduce aqueous solubility compared to methoxy/propoxy analogs .
- Spectral data consistency confirms the thiazolidinone core and Z-configuration of the benzylidene moiety .
Molecular Docking and Mechanism
- : Hydroxylated benzamide derivatives show enhanced binding to bacterial enzymes (e.g., dihydrofolate reductase) via hydrogen bonds .
- : Rhodanine-furan analogs inhibit tubulin polymerization, suggesting a microtubule-targeted mechanism . The target compound’s octyloxy chain may stabilize hydrophobic interactions in enzyme pockets.
Biological Activity
The compound 2-hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, drawing from various research studies and data sources.
Synthesis
The synthesis of this compound typically involves the cyclocondensation of 2-hydroxybenzamide with thiazolidinone derivatives. The process usually includes the following steps:
- Formation of Thiazolidinone Core : The reaction of thioglycolic acid with appropriate aldehydes leads to the formation of thiazolidinone derivatives.
- Aldol Condensation : The thiazolidinone is then reacted with an aromatic aldehyde (in this case, 4-octyloxybenzaldehyde) to form the desired benzylidene derivative.
- Characterization : The resulting compound is characterized using spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.
Antimicrobial Activity
Research indicates that compounds similar to 2-hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide exhibit significant antimicrobial properties. A study evaluated various thiazolidinone derivatives for their antibacterial and antifungal activities against several strains, including Staphylococcus aureus and Candida albicans. The results showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and fluconazole .
Antioxidant Activity
Thiazolidinones are also known for their antioxidant properties. Research has demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anticancer Potential
The anticancer activity of thiazolidinones has been a focal point in recent studies. Compounds in this class have shown promise in inhibiting tumor cell proliferation in vitro. For instance, specific derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .
Case Studies
- Study on Antibacterial Activity : A series of synthesized thiazolidinones were tested against Escherichia coli and Bacillus subtilis. The study found that certain compounds exhibited MIC values as low as 64 μg/mL, indicating potent antibacterial effects .
- Antioxidant Evaluation : In vitro assays demonstrated that these compounds could effectively reduce oxidative stress markers in human cell lines, suggesting potential applications in protective therapies against oxidative damage .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
